1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique structural properties, which include a highly strained three-membered ring system. The incorporation of the trifluoromethyl group and the diethoxymethyl group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations, radical exchange processes, and the use of specific reagents to introduce the diethoxymethyl and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable continuous flow processes. These processes allow for the generation of gram quantities of the desired bicyclo[1.1.1]pentane derivatives, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the diethoxymethyl and trifluoromethyl groups.
1-(Methoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane: A similar compound with a methoxymethyl group instead of a diethoxymethyl group.
1-(Diethoxymethyl)-3-(methyl)bicyclo[1.1.1]pentane: A compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is unique due to the combination of the diethoxymethyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-(diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3O2/c1-3-15-8(16-4-2)9-5-10(6-9,7-9)11(12,13)14/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAFMXDXUFREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C12CC(C1)(C2)C(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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